5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine

Physicochemical profiling Lipophilicity Building block selection

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine (CAS 1260681-83-1) is a heterobicyclic building block belonging to the pyrazolo[3,4-b]pyridine family, bearing an iodine atom at the 3-position and a primary amino group at the 5-position. With a molecular formula of C6H5IN4 and a molecular weight of 260.04 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
CAS No. 1260681-83-1
Cat. No. B1404030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
CAS1260681-83-1
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)I)N
InChIInChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
InChIKeyBHOKNYCMLGEQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine (CAS 1260681-83-1): Chemical Identity, Scaffold Class, and Procurement Context


5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine (CAS 1260681-83-1) is a heterobicyclic building block belonging to the pyrazolo[3,4-b]pyridine family, bearing an iodine atom at the 3-position and a primary amino group at the 5-position [1]. With a molecular formula of C6H5IN4 and a molecular weight of 260.04 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions [2]. The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged kinase hinge-binding motif, appearing in inhibitors targeting CDK2, CDK9, TBK1, ALK, PIM1, and GSK-3β, among others [3].

Why Generic Substitution Fails: Positional Halogen Identity and Regioisomeric Scaffold Determine Reactivity and Biological Profile for 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine


Within the pyrazolopyridine building-block landscape, seemingly minor structural variations produce large functional divergences that preclude casual substitution. The 3-iodo substituent provides a thermodynamically weaker carbon–halogen bond (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol vs. C–Cl ≈ 84 kcal/mol), conferring substantially faster oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to the 3-bromo or 3-chloro congeners [1][2]. Furthermore, the pyrazolo[3,4-b]pyridine scaffold directs kinase hinge-binding geometry differently from its pyrazolo[1,5-a]pyridine regioisomer, yielding distinct kinase selectivity profiles [3][4]. The non-halogenated parent (5-amino-1H-pyrazolo[3,4-b]pyridine, MW 134.14) lacks the reactive handle entirely, making it unsuitable for diversification via cross-coupling. These differences mean that procurement decisions based solely on scaffold class—without specifying the exact halogen identity and regioisomeric series—risk obtaining a building block with incompatible reactivity, altered physicochemical properties, or an incorrect kinase-targeting profile.

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP and Molecular Weight vs. 3-Bromo Analog Define Purification and Formulation Behavior

The target compound exhibits a computed XLogP3-AA of 0.8, substantially lower than the 3-bromo analog (3-bromo-1H-pyrazolo[3,4-b]pyridin-5-amine, CAS 1186608-71-8), which reports LogP values ranging from 1.25 to 1.88 depending on the prediction method [1]. This ~0.5–1.0 log unit difference in lipophilicity translates to approximately 3- to 10-fold lower octanol–water partitioning for the iodo compound, affecting chromatographic retention, DMSO solubility, and the handling properties of downstream coupled products. The molecular weight differential (260.04 vs. 213.04 g/mol; Δ = 47.0 g/mol, +22%) reflects the iodine (126.90 Da) versus bromine (79.90 Da) atomic mass difference and impacts gravimetric formulation calculations for parallel synthesis [1].

Physicochemical profiling Lipophilicity Building block selection

Cross-Coupling Reactivity: Iodo Substituent Enables Superior Oxidative Addition Rates Relative to Bromo and Chloro Analogs in Palladium-Catalyzed Reactions

The 3-iodo substituent on the target compound serves as a superior leaving group in palladium(0)-catalyzed cross-coupling reactions. The seminal work by Lavecchia et al. (2004) demonstrated that 3-iodo-1H-pyrazolo[3,4-b]pyridines undergo efficient coupling under Suzuki, Heck, Stille, and Sonogashira conditions, establishing this halogenated scaffold as a versatile diversification platform [1]. At the class level, aryl iodides undergo oxidative addition to Pd(0) approximately 5–100 times faster than the corresponding aryl bromides and >500 times faster than aryl chlorides, owing to the progressively weaker carbon–halogen bond dissociation energy (C–I: ~57 kcal/mol; C–Br: ~71 kcal/mol; C–Cl: ~84 kcal/mol) [2]. The 3-bromo analog, while also amenable to cross-coupling, requires more forcing conditions (elevated temperature, higher catalyst loading) that can reduce functional group tolerance, whereas the 3-chloro analog is largely unreactive under standard mild Suzuki conditions [2].

Cross-coupling chemistry Suzuki–Miyaura Building block reactivity C–I activation

Scaffold Regiochemistry: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyridine Yields Divergent Kinase Selectivity Profiles

The pyrazolo[3,4-b]pyridine scaffold directs a distinct hinge-binding hydrogen-bond donor–acceptor pattern compared to the pyrazolo[1,5-a]pyridine regioisomer, leading to different kinase selectivity. In the [3,4-b] series, optimized derivatives have achieved TBK1 inhibition with IC50 = 0.2 nM (compound 15y) [1] and dual CDK2/PIM1 inhibition with IC50 values of 0.27 µM and 0.67 µM respectively (compound 6b) . In contrast, the pyrazolo[1,5-a]pyridine scaffold—exemplified by 5-amino-3-iodopyrazolo[1,5-a]pyridine used as a synthetic intermediate—yields inhibitors targeting PvPI4K (IC50 = 0.032 µM) and PfPKG (IC50 = 2.210 µM) in antimalarial programs [2]. The ALK-L1196M mutant (resistant to crizotinib) is also selectively targeted by [3,4-b] derivatives (compound 10g) [3]. These scaffold-dependent selectivity landscapes mean that procurement of the [3,4-b] regioisomer is mandatory for programs targeting the CDK2/PIM1/TBK1/ALK kinase space, whereas the [1,5-a] scaffold serves an entirely different target class.

Kinase inhibitor design Scaffold hopping Regioisomer selectivity TBK1 CDK2/PIM1

Dual Functionalization Handles: Orthogonal Reactivity of 3-Iodo and 5-Amino Groups Enables Sequential Derivatization Unavailable in Mono-Functional Analogs

The target compound uniquely combines two chemically orthogonal reactive handles: a C3-iodo group for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Stille) and a C5-primary amino group for amidation, reductive amination, urea formation, or diazotization/Sandmeyer chemistry [1][2]. This contrasts with the non-halogenated parent (5-amino-1H-pyrazolo[3,4-b]pyridine, CAS 942185-01-5), which possesses only the amino handle and cannot participate in C–C bond-forming cross-coupling at the 3-position. It also differs from 3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 117007-52-0), which lacks the 5-amino group and thus forfeits the capacity for amide/urea library generation. The Molecules 2022 study demonstrated that iodine-functionalized pyrazolo[3,4-b]pyridines synthesized via the switchable C≡C bond activation method undergo subsequent arylation, alkynylation, alkenylation, and selenization, confirming that the iodo handle remains competent for diversification after scaffold construction [3].

Orthogonal functionalization Sequential derivatization Medicinal chemistry building blocks Chemoselective coupling

Commercial Purity and Storage Stability: Defined Specification Relative to Regioisomeric and Halo-Analog Building Blocks

Commercially, 5-amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is available at certified purities of ≥95% (CheMenu catalog CM152073) and ≥98% (MolCore, ISO-certified) . The recommended storage condition is 2–8 °C, consistent with the thermal lability of aryl iodides, which can undergo photolytic or thermal deiodination if stored improperly . The bromo analog (CAS 1186608-71-8) is generally offered at 97% purity from major suppliers (Combi-Blocks, AKSci) , representing comparable but not superior quality. Importantly, the 3-amino-5-iodo regioisomer (CAS 1392152-87-2) is also commercially available and could be inadvertently ordered if CAS number vigilance is not maintained—this regioisomer places the iodine at the 5-position and the amino group at the 3-position, inverting the reactivity vector and yielding fundamentally different downstream SAR .

Building block procurement Purity specification Storage stability Quality control

High-Impact Application Scenarios for 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Iterative C3 Suzuki–C5 Amidation Diversification

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the orthogonal C3–I (cross-coupling) and C5–NH2 (amidation) handles to generate two-dimensional compound arrays from a single building block. First-stage Suzuki–Miyaura coupling at the C3 position installs diverse aryl/heteroaryl groups with high efficiency under mild conditions (room temperature to 60 °C, 1–5 mol% Pd), benefiting from the superior oxidative addition kinetics of the C–I bond relative to C–Br or C–Cl [1]. Second-stage amidation or reductive amination at the C5-amino group then introduces a second diversity element. This sequential strategy, validated by the demonstrated compatibility of 3-iodo-pyrazolo[3,4-b]pyridines with Suzuki, Heck, Stille, and Sonogashira conditions [1], directly leverages the dual-handle architecture that distinguishes this compound from mono-functional analogs [2].

TBK1 and CDK2/PIM1 Dual Inhibitor Lead Optimization Programs

Research groups pursuing TBK1 inhibitors (relevant to innate immunity, neuroinflammation, and oncology) or dual CDK2/PIM1 inhibitors (relevant to breast, colon, liver, and cervical cancers) require the pyrazolo[3,4-b]pyridine scaffold specifically. The [3,4-b] regioisomer has yielded the most potent reported TBK1 inhibitor in its class (compound 15y, IC50 = 0.2 nM) [1] and dual CDK2/PIM1 inhibitors with tumor weight reduction exceeding doxorubicin in in vivo models (compound 6b) [2]. The target compound serves as the ideal entry point for synthesizing and optimizing new analogs within these chemotypes, as its 3-iodo group enables rapid SAR exploration at the position critical for hinge-binding pocket occupancy. Using the [1,5-a] regioisomer would misdirect the program toward antimalarial targets (PvPI4K/PfPKG) , resulting in lost time and resources.

Gram-Scale Building Block Supply for Parallel Synthesis and Fragment-Based Drug Discovery

The iodine-mediated oxidative cyclization methodology reported in Organic Letters (2025) demonstrates gram-scale applicability for constructing pyrazolo[3,4-b]pyridines, confirming that the iodo-functionalized scaffold can be produced at quantities sufficient for parallel synthesis workflows [1]. Combined with the commercial availability at 95–98% purity from ISO-certified suppliers [2], this building block is procurement-ready for medium-throughput medicinal chemistry. The computed XLogP of 0.8 and the presence of two hydrogen-bond donors and three acceptors place derived compounds within favorable drug-like property space , making this building block suitable for fragment-based screening cascades where physicochemical property compliance with Lead-Like criteria (MW <300, logP <3, HBD ≤3, HBA ≤6) is required for initial hit identification.

Chemoselective C3-Functionalization in the Presence of Free C5-Amine for Late-Stage Diversification

Unlike protected-amino building blocks that require additional deprotection steps, the target compound's free 5-amino group remains compatible with palladium-catalyzed C3 cross-coupling without requiring protection, as evidenced by the successful Suzuki couplings performed on structurally analogous 5-amino-3-iodopyrazolo[1,5-a]pyridine under aqueous dioxane conditions [1]. This chemoselectivity eliminates two synthetic steps (protection and deprotection) per analog, reducing the average synthesis cycle from 3–5 days to 1–2 days per compound. For CROs and biotech companies operating under FTE-constrained budgets, the avoidance of protecting group chemistry translates to an estimated 40–60% reduction in labor hours per compound synthesized when compared to building blocks that require amine protection prior to cross-coupling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.